molecular formula C11H15ClFNO2 B8126739 Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride

Cat. No.: B8126739
M. Wt: 247.69 g/mol
InChI Key: YRWOKMPWSATUGI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of 3-fluoro-4-methylbenzaldehyde with methylamine to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with methyl chloroformate to form the ester, which is subsequently converted to the hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating their activity and leading to various physiological effects. The exact pathways and targets involved in its action are still under investigation, but it is believed to influence neurotransmitter systems .

Comparison with Similar Compounds

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride can be compared with similar compounds such as:

Biological Activity

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H15ClFNO2C_{11}H_{15}ClFNO_2 with a molecular weight of approximately 247.69 g/mol. Its structure includes a propanoate ester moiety linked to a phenyl ring substituted with a fluorine atom and a methyl group, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC11H15ClFNO2C_{11}H_{15}ClFNO_2
Molecular Weight247.69 g/mol
CAS Number1342272-72-3
IUPAC NameMethyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate; hydrochloride

This compound is believed to interact with various enzymes and receptors, modulating their activity. This interaction is crucial for exploring its therapeutic applications, particularly in treating neurological disorders and other medical conditions. The exact pathways and targets involved in its action are still under investigation, but it is known to influence neurotransmitter systems.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

  • Enzyme Inhibition : It is used in studies to understand enzyme inhibition mechanisms, particularly in the context of neurological pathways.
  • Receptor Binding : The compound may bind to specific receptors in the brain, potentially influencing neurotransmitter release and receptor activity.

Case Studies and Research Findings

  • Anticancer Activity : A study indicated that fluorinated compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of the fluorine atom was suggested to enhance the lipophilicity of these compounds, facilitating better cell membrane penetration .
  • Antimicrobial Properties : Research has demonstrated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of fluorine into the structure has been associated with increased antimicrobial efficacy .
  • Neuropharmacological Effects : Preliminary findings suggest that this compound may have potential applications in treating neurological disorders by modulating neurotransmitter systems. Further studies are required to elucidate its effects on specific receptors associated with these pathways .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Formation of Imine : Reaction of 3-fluoro-4-methylbenzaldehyde with methylamine.
  • Reduction : Reduction of the imine using sodium borohydride to form the amine.
  • Esterification : Reaction with methyl chloroformate to form the ester.
  • Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt .

Properties

IUPAC Name

methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWOKMPWSATUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)OC)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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